

# Application Notes and Protocols for PNU 142300 in Toxicology Studies

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## Compound of Interest

Compound Name: PNU 142300

Cat. No.: B610150

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## Introduction

**PNU 142300** is one of the two major metabolites of the oxazolidinone antibiotic, linezolid.[1][2] It is formed through the oxidation of linezolid's morpholine ring.[1][2] While linezolid is a widely used antibiotic against multidrug-resistant Gram-positive bacteria, its use can be limited by hematologic toxicity, such as thrombocytopenia and myelosuppression.[3][4] Emerging evidence suggests that the accumulation of linezolid metabolites, including **PNU 142300**, may contribute significantly to these adverse effects, particularly in patients with renal impairment.[1][5][6][7] These application notes provide a comprehensive overview of the current understanding of **PNU 142300**'s role in toxicology and present protocols for its analysis.

## Toxicological Profile of PNU 142300

The primary toxicological concern associated with **PNU 142300** is its potential role in linezolid-induced hematologic toxicity. Several studies have demonstrated a correlation between elevated plasma concentrations of **PNU 142300** and the development of thrombocytopenia and myelosuppression.[3][4][6][8] The accumulation of this metabolite is particularly pronounced in patients with renal dysfunction.[5][7]

## Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the association between **PNU 142300** concentrations and linezolid-induced toxicities.

Table 1: **PNU 142300** Concentrations and Thrombocytopenia

Parameter	Thrombocytopenia Group	No Thrombocytopenia Group	p-value	Reference
PNU 142300 Ctrough (µg/mL)	Significantly higher	Lower	< 0.05	[6]
PNU 142300 AUC24 (mg·h/L)	Significantly higher	Lower	< 0.05	[6]

Table 2: Predictive Thresholds for Linezolid-Induced Myelosuppression

Parameter	Threshold	Associated Risk	Reference
PNU 142300 to Linezolid Ratio	> 1.31	Increased risk of myelosuppression	[4]

## Experimental Protocols

### Protocol 1: Quantification of **PNU 142300** in Human Serum/Plasma by UPLC-MS/MS

This protocol is based on methodologies described for the analysis of linezolid and its metabolites.[4]

1. Objective: To determine the concentration of **PNU 142300** in human serum or plasma samples.

2. Materials:

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system
- Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent[4]
- Acetonitrile (ACN), HPLC grade

- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- **PNU 142300** reference standard
- Internal standard (IS), e.g., tedizolid[4]
- Human serum/plasma samples

### 3. Sample Preparation (Protein Precipitation):

- Pipette 100 µL of serum/plasma sample into a microcentrifuge tube.
- Add 300 µL of acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

### 4. UPLC Conditions:

- Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.40 mL/min[4]
- Gradient Elution Program:
  - 0-0.5 min: 10% B
  - 0.5-1.0 min: 10-90% B
  - 1.0-2.0 min: 90% B

- 2.0-2.1 min: 90-10% B
- 2.1-3.0 min: 10% B (Re-equilibration)[4]
- Injection Volume: 5 µL

#### 5. MS/MS Conditions (Multiple Reaction Monitoring - MRM):

- Ionization Mode: Electrospray Ionization (ESI), positive
- Ion Transitions:
  - **PNU 142300**: m/z 369.96 → 327.98[4]
  - Linezolid: m/z 338.01 → 296.03[4]
  - Tedizolid (IS): m/z 370.98 → 342.99[4]

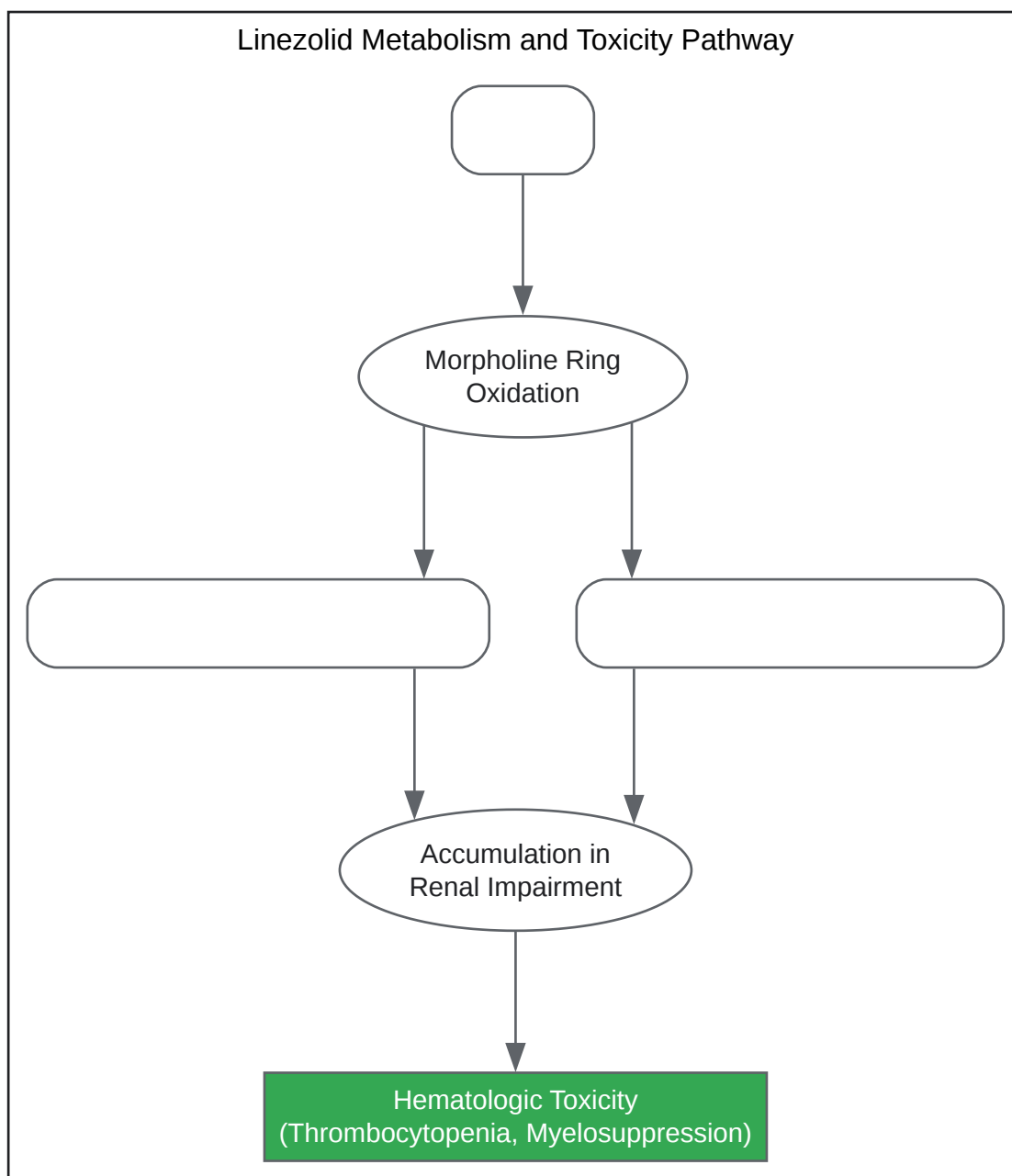
#### 6. Calibration and Quantification:

- Prepare calibration standards of **PNU 142300** in blank serum/plasma over a linear range (e.g., 0.05–100 µg/ml).[4]
- Analyze the calibration standards and unknown samples.
- Construct a calibration curve by plotting the peak area ratio of **PNU 142300** to the IS against the nominal concentration.
- Determine the concentration of **PNU 142300** in the unknown samples from the calibration curve.

### Signaling Pathways and Experimental Workflows

#### Metabolic Pathway of Linezolid and Postulated Role of **PNU 142300** in Toxicity

The following diagram illustrates the metabolic conversion of linezolid to its major metabolites, **PNU 142300** and PNU 142586, and the proposed link to hematologic toxicity.

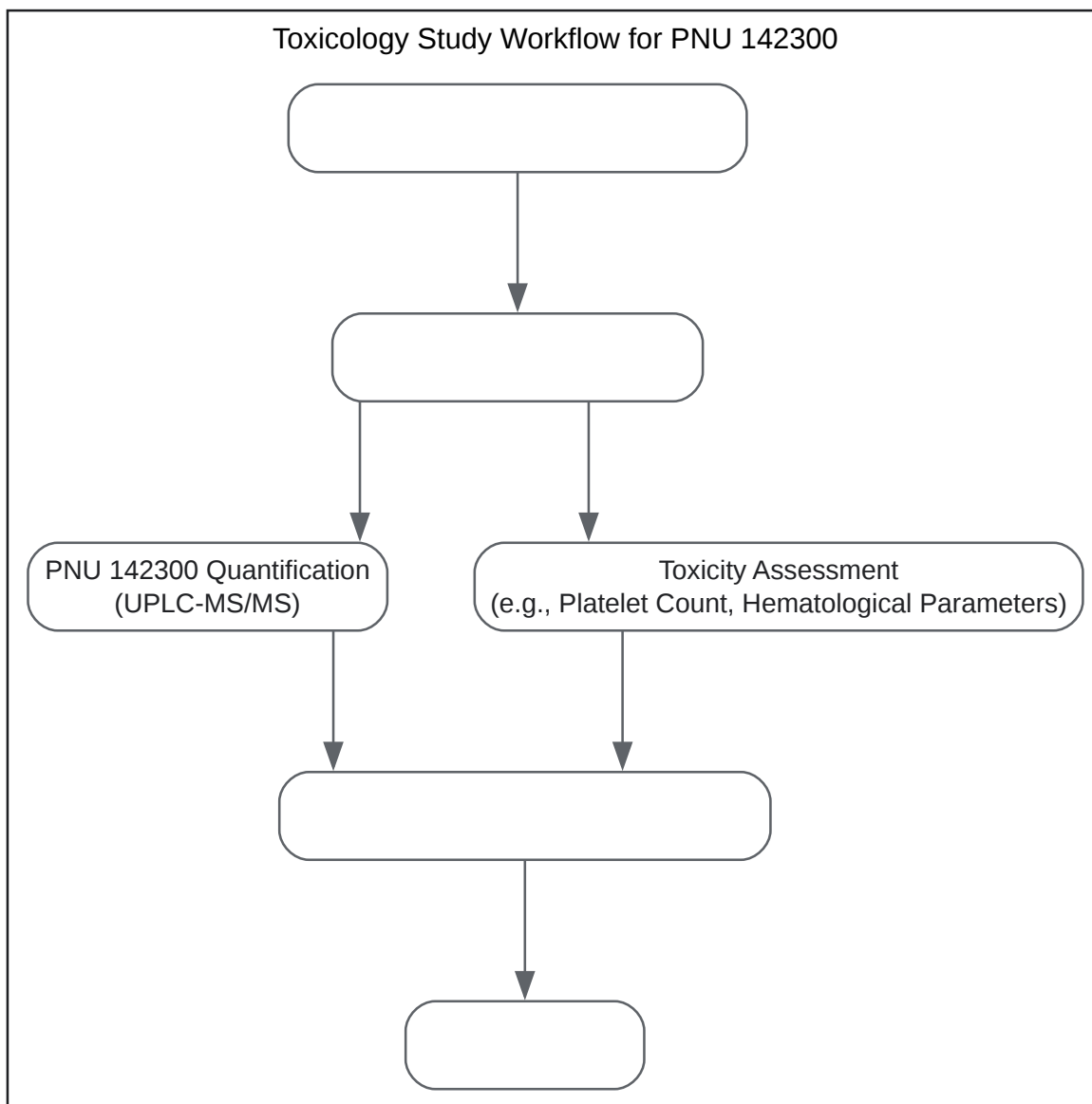


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Linezolid metabolism to **PNU 142300** and its role in toxicity.

#### Workflow for Investigating **PNU 142300**-Associated Toxicity

The diagram below outlines a typical workflow for a clinical or preclinical study aimed at evaluating the toxicological effects of **PNU 142300**.



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Workflow for a toxicology study of **PNU 142300**.

## Conclusion

The metabolite **PNU 142300** is an important factor to consider in the toxicological assessment of linezolid therapy. Monitoring its concentration, especially in patients with renal impairment, may help in predicting and mitigating the risk of hematologic adverse events. The protocols and information provided herein serve as a valuable resource for researchers and drug

development professionals investigating the toxicological implications of **PNU 142300**. Further research is warranted to fully elucidate the specific molecular mechanisms by which **PNU 142300** contributes to cellular toxicity.

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